molecular formula C8H15BF3K B6205823 potassium (2-cyclohexylethyl)trifluoroboranuide CAS No. 2200276-32-8

potassium (2-cyclohexylethyl)trifluoroboranuide

Katalognummer: B6205823
CAS-Nummer: 2200276-32-8
Molekulargewicht: 218.11 g/mol
InChI-Schlüssel: BQSGIPZYTUJXCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium (2-cyclohexylethyl)trifluoroboranuide is a chemical compound that belongs to the class of potassium organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its applications in synthetic chemistry and its role as a reagent in various organic transformations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of potassium organotrifluoroborates, including potassium (2-cyclohexylethyl)trifluoroboranuide, typically involves the reaction of organoboronic acids with potassium fluoride and boron trifluoride. The general reaction can be represented as follows:

RB(OH)2+KF+BF3RBF3K+H2OR-B(OH)_2 + KF + BF_3 \rightarrow R-BF_3K + H_2O R−B(OH)2​+KF+BF3​→R−BF3​K+H2​O

In this reaction, the organoboronic acid (R-B(OH)_2) reacts with potassium fluoride (KF) and boron trifluoride (BF_3) to form the potassium organotrifluoroborate (R-BF_3K) and water (H_2O). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is typically produced in batch reactors, where the reaction parameters such as temperature, pressure, and reactant concentrations are carefully monitored .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium (2-cyclohexylethyl)trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of an aryl halide with the potassium organotrifluoroborate .

Wissenschaftliche Forschungsanwendungen

Potassium (2-cyclohexylethyl)trifluoroboranuide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism by which potassium (2-cyclohexylethyl)trifluoroboranuide exerts its effects involves the formation of reactive intermediates that participate in various chemical transformations. The trifluoroborate group acts as a nucleophile, attacking electrophilic centers in the reactants. This leads to the formation of new bonds and the generation of the desired products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Potassium Phenyltrifluoroboranuide
  • Potassium Methyltrifluoroboranuide
  • Potassium Ethyltrifluoroboranuide

Uniqueness

Potassium (2-cyclohexylethyl)trifluoroboranuide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other potassium organotrifluoroborates. Its cyclohexylethyl group provides steric hindrance, which can influence the outcome of chemical reactions and make it suitable for specific applications .

Eigenschaften

CAS-Nummer

2200276-32-8

Molekularformel

C8H15BF3K

Molekulargewicht

218.11 g/mol

IUPAC-Name

potassium;2-cyclohexylethyl(trifluoro)boranuide

InChI

InChI=1S/C8H15BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h8H,1-7H2;/q-1;+1

InChI-Schlüssel

BQSGIPZYTUJXCD-UHFFFAOYSA-N

Kanonische SMILES

[B-](CCC1CCCCC1)(F)(F)F.[K+]

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.